molecular formula C17H17NO5 B2505330 N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396793-66-0

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2505330
CAS No.: 1396793-66-0
M. Wt: 315.325
InChI Key: PBBWNHUKLKHUGW-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic benzodioxole carboxamide derivative characterized by a cyclopropyl group, a furan-2-yl moiety, and a hydroxyethyl side chain.

Properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c19-16(11-3-6-13-14(8-11)23-10-22-13)18-9-17(20,12-4-5-12)15-2-1-7-21-15/h1-3,6-8,12,20H,4-5,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBWNHUKLKHUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC3=C(C=C2)OCO3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with potential biological activity. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

PropertyValue
Molecular Formula C18_{18}H19_{19}N O5_{5}
Molecular Weight 329.3 g/mol
CAS Number 1396674-19-3

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps may include:

  • Formation of the dioxole ring : This is achieved through cyclization reactions involving furan derivatives and appropriate carboxylic acids.
  • Introduction of the cyclopropyl group : This can be accomplished using cyclopropanation techniques.
  • Final functionalization : The hydroxyethyl and amide functionalities are introduced through nucleophilic substitutions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structural motifs have shown promising in vitro antiproliferative activity against various cancer cell lines, including HeLa and MDA-MB-231 cells. The IC50_{50} values for these compounds often fall within the low micromolar range, indicating significant potency .

In a comparative study, it was found that modifications to the substituents on the benzodioxole core could enhance activity against specific cancer types. For example, a methoxy substitution at certain positions resulted in up to a 14-fold increase in potency against HeLa cells compared to unsubstituted analogs .

Antimicrobial Activity

Compounds similar to this compound have also been evaluated for antimicrobial properties. Some studies reported moderate antibacterial activity against Gram-positive bacteria, although the effectiveness varied significantly depending on the specific structure and functional groups present .

Case Studies

  • Study on Antiproliferative Effects : A study investigated several derivatives of benzodioxole compounds for their ability to inhibit cancer cell proliferation. The results indicated that specific structural modifications could lead to enhanced anticancer activity, particularly in breast cancer cell lines .
  • Antimicrobial Evaluation : Another research effort assessed the antimicrobial properties of related compounds against various bacterial strains. While some exhibited significant activity, others showed limited effects, suggesting that further optimization of chemical structures could improve efficacy .

Comparison with Similar Compounds

Key Observations :

  • S807 demonstrates the highest translational relevance as a FEMA GRAS-approved flavoring agent with robust toxicological data .
  • A11–A13 highlight the impact of substituents on molecular weight and lipophilicity, which influence bioavailability and target engagement .
  • Compound 50 and the thiophene-containing analog illustrate the scaffold’s versatility in drug discovery, though pharmacological data are sparse.
Pharmacological and Metabolic Profiles
  • Receptor Activity : S807 and S9229 are potent umami receptor (T1R1/T1R3) agonists, whereas cyclopropane- and thiophene-containing analogs lack explicit receptor data .
  • Metabolism : S807 undergoes rapid oxidative metabolism in rat and human liver microsomes, primarily via cytochrome P450 enzymes, followed by glucuronidation or sulfation . Similar pathways are predicted for other N-alkylbenzamides .
  • Toxicology: S807’s NOEL (20 mg/kg/day) far exceeds its estimated exposure levels in humans (0.0002–0.002 μg/kg/day), ensuring a high margin of safety . No equivalent data exist for the target compound or most analogs.

Preparation Methods

Oxidation of Piperonal

Piperonal undergoes oxidation using KMnO₄ in H₂SO₄ (1:1 v/v) at 60°C for 6 hours:
$$ \text{Benzo[d]dioxole-5-carbaldehyde} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}_4} \text{Benzo[d]dioxole-5-carboxylic acid} $$
Yield : 78–85%.
Characterization :

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asymmetric).
  • ¹H NMR (CDCl₃) : δ 7.35 (s, 1H, aromatic), 6.82 (s, 1H, aromatic), 6.05 (s, 2H, dioxole).

Synthesis of 2-Cyclopropyl-2-(Furan-2-yl)-2-Hydroxyethylamine

Preparation of Cyclopropyl(Furan-2-yl)Ketone

Furan-2-carbonyl chloride reacts with cyclopropylmagnesium bromide in dry THF at 0°C:
$$ \text{Furan-2-carbonyl chloride} + \text{CyclopropylMgBr} \rightarrow \text{Cyclopropyl(furan-2-yl)ketone} $$
Yield : 67%.
Characterization :

  • ¹³C NMR (CDCl₃) : δ 198.4 (C=O), 152.1 (furan C-2), 110.3 (cyclopropyl C).

Henry Reaction and Nitro Group Reduction

Cyclopropyl(furan-2-yl)ketone reacts with nitromethane in ethanol with ammonium acetate (pH 8.5) at 25°C:
$$ \text{Ketone} + \text{CH}3\text{NO}2 \rightarrow \beta\text{-Nitro alcohol} \xrightarrow[\text{H}_2/\text{Pd-C}]{\text{Reduction}} \text{Amine} $$
Yields :

  • β-Nitro alcohol: 72%.
  • Amine after reduction: 58%.
    Characterization :
  • HRMS (ESI) : m/z 208.1212 [M+H]⁺ (calc. 208.1218).

Amide Bond Formation

Acid Chloride Activation

Benzo[d]dioxole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) at reflux to form the acid chloride:
$$ \text{Acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} $$

Coupling with Amine

The acid chloride reacts with 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethylamine in dichloromethane with triethylamine:
$$ \text{Acid chloride} + \text{Amine} \xrightarrow{\text{Et}_3\text{N}} \text{Target amide} $$
Yield : 63%.
Characterization :

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.38 (s, 1H, benzodioxole), 6.45 (m, 2H, furan), 4.92 (s, 1H, OH).
  • ¹³C NMR : δ 167.5 (C=O), 148.9 (dioxole O-C-O), 110.3 (furan C-2).

Alternative Synthetic Routes and Yield Optimization

Direct Amination via Reductive Alkylation

Cyclopropyl(furan-2-yl)ketone undergoes reductive amination with ammonium acetate and NaBH₃CN in methanol:
$$ \text{Ketone} \xrightarrow[\text{NaBH}3\text{CN}]{\text{NH}4\text{OAc}} \text{Amine} $$
Yield : 54% (lower due to steric hindrance).

Challenges and Side Reactions

  • Cyclopropane Ring Stability : Lewis acid catalysts in Grignard reactions may induce ring-opening.
  • Nitro Reduction Selectivity : Over-reduction of the furan ring is mitigated by using Pd/C under mild H₂ pressure.
  • Amide Hydrolysis : Acidic conditions during coupling require strict pH control to prevent decomposition.

Industrial-Scale Considerations

  • Cost Efficiency : Thionyl chloride-mediated activation is preferable over coupling reagents like EDCl for large batches.
  • Purification : Flash chromatography (petroleum ether/EtOAc 7:1) resolves diastereomers in the amine intermediate.

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